PARP7 Inhibitory Activity: Structural Differentiation from the Closest 6-Cyclopropyl Analog
The closest structurally characterized analog is 2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one, a disclosed PARP7 inhibitor. In the patent family WO2019212937A1, 6-substituted analogs demonstrate IC50 values in the low nanomolar range against PARP7, whereas the 6-unsubstituted core (the target compound) is the minimal scaffold that retains hinge-binding capacity but is anticipated to exhibit significantly higher IC50 due to lack of hydrophobic contacts in the ribose pocket [1]. No direct IC50 data are publicly available for the target compound itself; all quantitative inferences are class-level extrapolations from the 6-cyclopropyl and related 6-aryl derivatives whose IC50 values span 0.5–500 nM [1].
| Evidence Dimension | PARP7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No published IC50; minimal scaffold retaining azetidine-chloropyrimidine hinge binder |
| Comparator Or Baseline | 6-cyclopropyl analog: IC50 range ~0.5–50 nM (estimated from patent SAR table) |
| Quantified Difference | Qualitative only; >10-fold potency loss expected upon removal of C6 substituent |
| Conditions | PARP7 enzymatic assay; recombinant human PARP7 catalytic domain; conditions as per WO2019212937A1 |
Why This Matters
Procurement of the 6-unsubstituted core allows investigators to install custom C6-substituents and generate proprietary SAR, a strategy not possible with the pre-functionalized 6-cyclopropyl analog.
- [1] Pyridazinones as PARP7 inhibitors. WO2019212937A1, filed 29 April 2019. View Source
